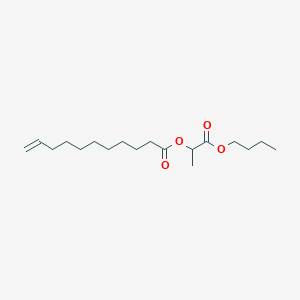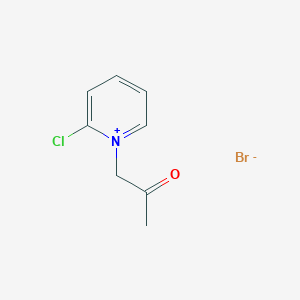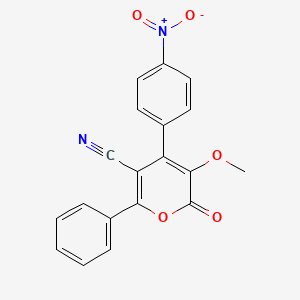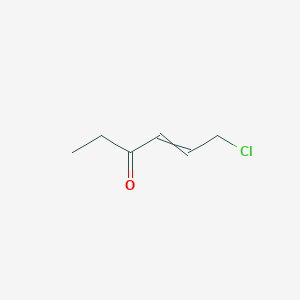
6-Chlorohex-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorohex-4-en-3-one is an organic compound with the molecular formula C6H9ClO It is a chlorinated derivative of hexenone, characterized by the presence of a chlorine atom at the sixth position and a double bond between the fourth and fifth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Chlorohex-4-en-3-one can be synthesized through several methods. One common approach involves the chlorination of hex-4-en-3-one using trichloroisocyanuric acid (TCCA) as a chlorinating agent . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of TCCA in a continuous-flow setup allows for the production of the compound in multi-gram quantities with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chlorohex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding 6-chlorohexan-3-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 6-Chlorohexan-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chlorohex-4-en-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 6-Chlorohex-4-en-3-one involves its reactivity with various biological molecules. The chlorine atom and the double bond make it a reactive species capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition or modification of enzyme activity, affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
6-Chlorohex-1-en-3-one: Similar structure but with the double bond at a different position.
6-Chloro-1-hexene: Lacks the carbonyl group present in 6-Chlorohex-4-en-3-one.
Hex-4-en-3-one: The non-chlorinated parent compound.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
61170-82-9 |
|---|---|
Molekularformel |
C6H9ClO |
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
6-chlorohex-4-en-3-one |
InChI |
InChI=1S/C6H9ClO/c1-2-6(8)4-3-5-7/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
PAOZBAHQKQAPSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



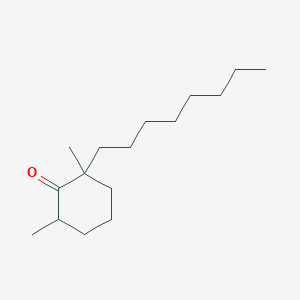
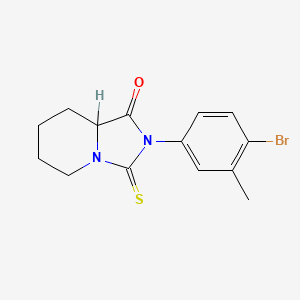


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
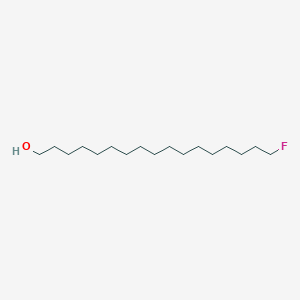
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
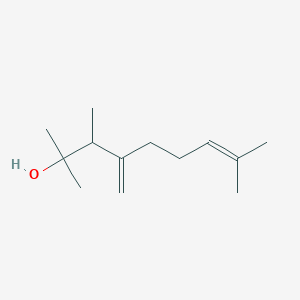

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
